
3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has been found to have several interesting properties that make it a valuable tool for researchers.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Fluorinated pyrazoles, including derivatives similar to your compound of interest, are noted for their utility as building blocks in medicinal chemistry, enabling further functionalization for various applications (Surmont et al., 2011).
Heterocyclic Compounds in Drug Discovery
- Research into compounds containing furans, pyrroles, and pyrazolones has led to the identification of molecules like 3-pyridyl-2,5-diaryl-pyrroles, potent and orally bioavailable inhibitors of p38 kinase, demonstrating the relevance of such structures in drug discovery (de Laszlo et al., 1998).
Hybrid Molecule Synthesis
- The synthesis of hybrid molecules, such as those combining elements of amphetamine and flurbiprofen, shows the potential for creating novel compounds with unique properties. This approach is indicative of the broader trend in synthesizing new chemical entities by combining different pharmacophores (Manolov et al., 2022).
Pharmacokinetics in Preclinical Studies
- The study of pharmacokinetics and metabolism in compounds similar to the one you're interested in is critical in preclinical development. This includes understanding absorption, distribution, metabolism, and excretion characteristics, which are key to determining a compound's suitability for further development (Wu et al., 2006).
Angiotensin II Antagonism
- Structural studies have revealed that specific modifications to pyrazole rings, such as substituting different groups, can significantly impact the binding affinity and oral activity of compounds. This is exemplified in the development of angiotensin II antagonists, a class of drugs used to treat high blood pressure (Almansa et al., 1997).
Crystallographic Studies
- Crystallographic analysis of compounds with similar structural features provides valuable insights into molecular geometry and intermolecular interactions, which are crucial for understanding a compound's chemical behavior and potential for drug development (El-Hiti et al., 2019).
Metabolite Identification in Drug Metabolism
- Identifying and characterizing metabolites of similar compounds in human liver microsomes and urine samples is a critical aspect of drug metabolism research. This is essential for understanding the safety profile of potential therapeutic agents (Goda et al., 2006).
Decarboxylative Fluorination in Organic Synthesis
- The fluorination of heteroaromatic carboxylic acids, including furan and pyrazole derivatives, has significant implications for organic synthesis, particularly in the development of fluorinated pharmaceuticals (Yuan et al., 2017).
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-10-14(2-4-16(13)20)3-5-18(24)23-11-17-19(22-8-7-21-17)15-6-9-25-12-15/h2,4,6-10,12H,3,5,11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRPJSIABGJRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

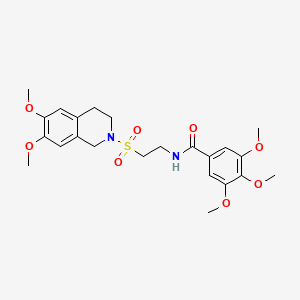

![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)
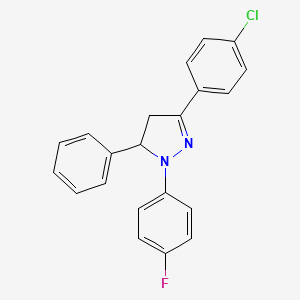
![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)
![11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B2376553.png)
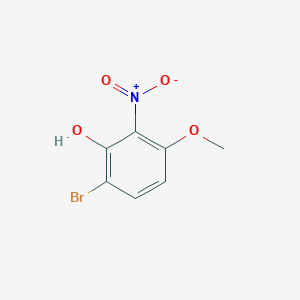
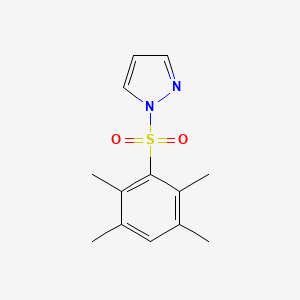
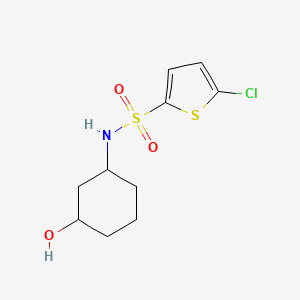
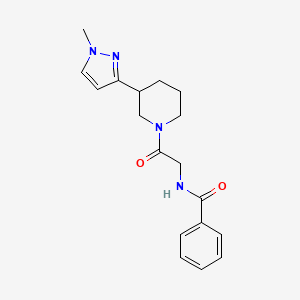

![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)
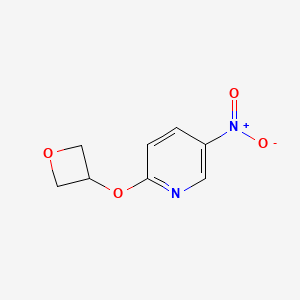
![(E)-ethyl 5-methyl-3-(((5-nitrofuran-2-yl)methylene)amino)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2376565.png)